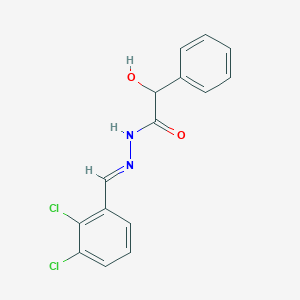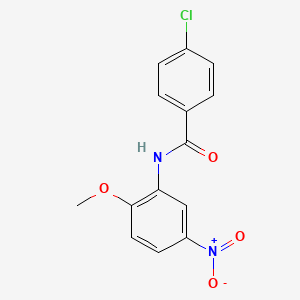
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide
Descripción general
Descripción
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as DCPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group. In
Mecanismo De Acción
The mechanism of action of N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neurodegenerative diseases, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and oxidative stress. In infectious diseases, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity.
Biochemical and Physiological Effects
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In neurodegenerative diseases, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide is stable under normal laboratory conditions and can be easily dissolved in various solvents. N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has some limitations for lab experiments, including its limited bioavailability and specificity. N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has low bioavailability due to its poor absorption and rapid metabolism in vivo. N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide also lacks specificity for certain targets, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide research, including the development of novel analogs with improved bioavailability and specificity, the investigation of N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide's potential as a combination therapy with other drugs, and the exploration of N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide's potential in other fields, such as immunology and regenerative medicine. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide and to identify its specific targets in different diseases. Overall, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide holds great promise as a therapeutic agent and warrants further investigation.
Aplicaciones Científicas De Investigación
N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, N'-(2,3-dichlorobenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-8-4-7-11(13(12)17)9-18-19-15(21)14(20)10-5-2-1-3-6-10/h1-9,14,20H,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYCAGRKCDSGE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)



![1-(2-chlorophenoxy)-3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-2-propanol hydrochloride](/img/structure/B3860688.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)
![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860727.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-{[3-(4-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3860751.png)

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)